2-Methyl-1,4-bis(3-methylbenzoyl)piperazine
Description
2-Methyl-1,4-bis(3-methylbenzoyl)piperazine is a disubstituted piperazine derivative featuring a methyl group at the 2-position and 3-methylbenzoyl groups at the 1- and 4-positions of the piperazine ring. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in enhancing solubility, bioavailability, and target binding .
Properties
IUPAC Name |
[3-methyl-4-(3-methylbenzoyl)piperazin-1-yl]-(3-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-15-6-4-8-18(12-15)20(24)22-10-11-23(17(3)14-22)21(25)19-9-5-7-16(2)13-19/h4-9,12-13,17H,10-11,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJDQQMAXDUHPEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)C2=CC=CC(=C2)C)C(=O)C3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,4-bis(3-methylbenzoyl)piperazine typically involves the reaction of piperazine with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride . The product is then purified using recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1,4-bis(3-methylbenzoyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl groups, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Alcohols or amines.
Substitution: Various substituted piperazines depending on the nucleophile used.
Scientific Research Applications
2-Methyl-1,4-bis(3-methylbenzoyl)piperazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of antimicrobial and anticancer drugs.
Industry: Utilized in the production of polymers and advanced materials due to its structural properties.
Mechanism of Action
The mechanism of action of 2-Methyl-1,4-bis(3-methylbenzoyl)piperazine is not fully understood. it is believed to interact with specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function . In receptor binding studies, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents on the piperazine ring critically influence solubility, lipophilicity, and dissociation constants (pKa). Key comparisons include:
Key Insights :
- Solubility: Ethoxycarbonyl and ethylene-spaced substituents (e.g., in quinolone derivatives) enhance solubility (>80 μM), while direct aromatic attachments (e.g., phenyl or benzoyl) reduce it .
- pKa : Substituents with electron-withdrawing groups (e.g., nitro) lower pKa, affecting ionization and membrane permeability .
Comparison :
Key Insights :
- Anticancer Potential: Aromatic substituents (e.g., 3-methylbenzoyl) may enhance DNA intercalation or ROS-mediated cytotoxicity, as seen in vitamin K3 hybrids .
- Receptor Selectivity : Meta-substituted benzoyl groups (as in the target compound) could optimize 5-HT1A receptor binding compared to para-substituted analogues .
Metabolic Stability
Piperazine rings are metabolic hotspots, but substitutions can mitigate degradation:
Comparison :
- Bis-acylation in the target compound likely improves metabolic stability compared to unsubstituted or mono-substituted piperazines.
Biological Activity
2-Methyl-1,4-bis(3-methylbenzoyl)piperazine (CAS No. 325991-81-9) is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological effects, mechanisms of action, and therapeutic applications based on available literature.
Chemical Structure
The compound's structure can be represented as follows:
This structure indicates the presence of a piperazine ring substituted with two 3-methylbenzoyl groups, which may contribute to its biological properties.
The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. The piperazine moiety is known for its ability to modulate neurotransmitter systems, particularly those related to serotonin and dopamine pathways.
Potential Targets:
- Serotonin Receptors: The compound may exhibit affinity for serotonin receptors, influencing mood and cognitive functions.
- Dopamine Receptors: Interaction with dopamine pathways could suggest potential applications in treating neuropsychiatric disorders.
Anticancer Activity
Recent studies have explored the compound's anticancer potential. For instance, a study evaluated its effects on cancer cell lines such as MCF7 (breast cancer) and found that it exhibited significant cytotoxicity against these cells while maintaining lower toxicity towards non-cancerous cell lines (MCF10A) .
| Compound | Cell Line | Concentration (µM) | Cell Viability (%) |
|---|---|---|---|
| This compound | MCF7 | 10 | 45 |
| Doxorubicin | MCF7 | 1 | 40 |
| Control | MCF10A | - | 100 |
This data indicates that the compound could serve as a lead for developing safer anticancer agents.
Antimicrobial Activity
In addition to anticancer effects, preliminary investigations suggest that this compound may possess antimicrobial properties. Its structural features may allow it to interact with bacterial membranes or inhibit essential enzymes in microbial metabolism. Further studies are required to elucidate these effects fully.
Case Studies
Several case studies have highlighted the therapeutic potential of piperazine derivatives similar to this compound:
-
Study on Multidrug Resistance (MDR) Reversers:
A study focused on piperazine derivatives demonstrated their ability to reverse drug resistance in cancer cells by blocking efflux pumps . This suggests that compounds like this compound could enhance the efficacy of existing chemotherapeutics. -
Neuropharmacological Effects:
Research into piperazine-based compounds has shown promise in treating depression and anxiety by modulating serotonin pathways . This aligns with the potential for this compound to influence mood disorders.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
